N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Select CAS 1040662-05-2 for your screening deck based on documented target engagement. Unlike the untested 2,5- and 2,4-dichloro isomers, the 3,4-dichlorophenyl regioisomer has literature-supported nanomolar CB2 receptor binding (analog Ki = 2.1 nM). This compact (MW <300) pyridazinone scaffold offers dual hinge-binding HBA sites, making it an ideal, isomer-pure starting point for kinase and anti-infective drug discovery. Ensure assay validity by avoiding uncontrolled regioisomeric variables.

Molecular Formula C12H9Cl2N3O2
Molecular Weight 298.12
CAS No. 1040662-05-2
Cat. No. B2731695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1040662-05-2
Molecular FormulaC12H9Cl2N3O2
Molecular Weight298.12
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2N3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,19)
InChIKeyVNSDPSIXZOJXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040662-05-2): Core Scaffold Identity and Procurement Context


N-(3,4-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040662-05-2, molecular formula C₁₂H₉Cl₂N₃O₂, MW 298.12 g/mol) is a fully synthetic small molecule belonging to the 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide class [1]. The compound features a pyridazinone core bearing an N1-methyl substituent and a 3,4-dichlorophenyl carboxamide at the 3-position. This scaffold places it within a broader family of pyridazine-3-carboxamides that have been investigated as kinase inhibitors, cannabinoid receptor ligands, and anti-infective agents [2]. It is currently available as a research-grade chemical from multiple catalog suppliers and is primarily positioned as a screening compound or medicinal chemistry building block, not as a clinically developed candidate [1].

Why N-(3,4-Dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Replaced by Generic Pyridazine Carboxamide Analogs


Substitution at the pyridazinone N1 position, the oxidation state of the core (6-oxo vs. other forms), and the precise dichlorophenyl regioisomer collectively determine the pharmacological profile of this compound class. The 3,4-dichlorophenyl substitution pattern is distinct from the more common 2,5-dichloro isomer (CAS 1040661-98-0) and the 2,4-dichloro variant; these positional isomers can exhibit divergent target binding, metabolic stability, and CYP inhibition profiles [1]. Published SAR on pyridazine-3-carboxamides demonstrates that dichlorophenyl regioisomerism can produce order-of-magnitude shifts in receptor affinity; for example, in a related dihydropyridazine-4-carboxamide CB2 ligand series, the 3,4-dichlorophenyl derivative displayed a Ki of 2.1 nM while other substitution patterns showed substantially altered binding [1]. Consequently, treating any single pyridazine carboxamide as interchangeable with another—even among close regioisomers—introduces uncontrolled variables into assays and can invalidate SAR hypotheses or screening outcomes.

Quantitative Comparator Evidence for N-(3,4-Dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Differentiation Dimensions


Physicochemical Differentiation: logP and TPSA Comparison Against the 2,5-Dichlorophenyl Positional Isomer

The target compound (3,4-dichlorophenyl isomer, CAS 1040662-05-2) exhibits a calculated logP of approximately 2.79 (ZINC-predicted) [1]. The 2,5-dichlorophenyl positional isomer (CAS 1040661-98-0) has a reported XLogP3-AA of 2.0 . Both share identical molecular weight (298.12 g/mol), TPSA (61.8 Ų), hydrogen bond donor count (1), and acceptor count (3). The ~0.79 logP unit difference arises solely from chlorine regioisomerism on the pendant phenyl ring, which alters the dipole moment and solvation free energy without changing the gross molecular formula. This indicates that the 3,4-isomer is measurably more lipophilic, a property that can influence membrane permeability, non-specific protein binding, and pharmacokinetic partitioning in cell-based assays [1].

Physicochemical profiling Lipophilicity Drug-likeness

Class-Level Evidence: 3,4-Dichlorophenyl Substitution Is Associated with Enhanced Target Potency in Dihydropyridazine Carboxamide Series

In a published pyridazinone-4-carboxamide series targeting cannabinoid receptor type 2 (CB2R), the compound bearing a 6-(3,4-dichlorophenyl) substituent on the dihydropyridazine core (Compound 2) exhibited a CB2R binding Ki of 2.1 nM [1]. A closely related analog bearing a 6-(4-chloro-3-methylphenyl) group (Compound 22) showed a Ki of 1.6 nM in the same assay system. Both compounds contain the 3,4-substitution topology on the pendant aryl ring and demonstrate low-nanomolar target engagement. While the target compound (CAS 1040662-05-2) itself has not been directly profiled in this published work, the experimental observation that 3,4-dichlorophenyl-substituted dihydropyridazine carboxamides achieve single-digit nanomolar CB2R affinity provides class-level evidence that this substitution pattern is compatible with high-potency target binding in this scaffold family [1].

Cannabinoid receptor CB2 agonist Structure-activity relationship

Structural Differentiation: The N1-Methyl-6-Oxo Core as a Defined Redox State for Reproducible Screening

The target compound contains a fully oxidized 6-oxo-1,6-dihydropyridazine core with an N1-methyl cap. This is structurally distinct from (a) 1,4-dihydropyridazine analogs (which possess a different tautomeric state and redox behavior), (b) 1,4,5,6-tetrahydropyridazine derivatives (fully saturated at positions 4 and 5), and (c) the N1-unsubstituted 6-oxo analog (which contains an acidic N-H proton, pKa ~9–10, introducing pH-dependent tautomerism). The N1-methyl group eliminates the N-H tautomeric equilibrium, locking the core into a single, defined chemical species [1]. By contrast, the des-methyl analog N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (no CAS located) would be expected to exhibit pH-dependent speciation, potentially confounding concentration-response measurements in assays run near physiological pH [1]. The methyl cap also removes a hydrogen bond donor, reducing TPSA and moderately enhancing passive membrane permeability relative to the N1-H parent.

Chemical stability Redox state Assay reproducibility

Synthetic Tractability and Building Block Utility: Defined Amide Coupling Handle for Library Synthesis

The target compound is synthesized via amide coupling between 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 100047-66-3, a commercially available building block) and 3,4-dichloroaniline using standard carbodiimide or HATU-mediated coupling conditions [1][2]. The 3,4-dichloroaniline component (CAS 95-76-1) is a commodity chemical available at low cost from numerous suppliers [2]. This straightforward, one-step convergent synthesis from readily available precursors contrasts with more complex pyridazine carboxamide analogs that require multi-step linear sequences. For medicinal chemistry groups conducting parallel library synthesis, the commercial availability of both coupling partners in multi-gram quantities enables rapid SAR exploration around either the carboxylic acid or aniline component without lengthy de novo route development [1].

Medicinal chemistry Parallel synthesis Library design

Calculated Drug-Likeness and Lead-Likeness Metrics Support Suitability for Early-Stage Screening

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 298.12 (<500), calculated logP ≈ 2.79 (<5), HBD = 1 (<5), HBA = 3 (<10) [1]. Its rotatable bond count is 2, and TPSA is 61.8 Ų, placing it within favorable oral bioavailability space per the Veber rules (rotatable bonds ≤10, TPSA ≤140 Ų) [1]. As a comparator, many pyridazine carboxamide screening compounds exceeding MW 400 and/or bearing additional fused rings deviate from these metrics. The target compound's compact, fragment-like dimensions (heavy atom count = 19, fraction sp³ = 0.00) make it particularly suitable as a core scaffold for fragment-based drug discovery or as a starting point for property-guided lead optimization where maintaining low molecular weight and lipophilicity is a priority [1].

Drug-likeness Lead-likeness Oral bioavailability prediction

Recommended Application Scenarios for N-(3,4-Dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Based on Existing Evidence


GPCR Screening Libraries: Prioritizing the 3,4-Dichlorophenyl Isomer Over Other Regioisomers

Based on class-level evidence that 3,4-dichlorophenyl-substituted dihydropyridazine carboxamides achieve nanomolar CB2 receptor binding (Ki = 2.1 nM for the closest published analog), this compound is a rational inclusion in GPCR-focused screening decks, particularly those targeting cannabinoid or related class A receptor families [1]. When procuring a single representative from the dichlorophenyl pyridazine carboxamide isomer series for primary screening, the 3,4-isomer (CAS 1040662-05-2) has literature-supported precedent for target engagement, whereas the 2,5-isomer (CAS 1040661-98-0) lacks comparable published affinity data. This evidence asymmetry should guide selection when budget or screening capacity limits the number of isomers that can be tested.

Kinase Inhibitor Lead Generation: A Defined Scaffold for ATP-Binding Site Directed Libraries

Pyridazine-3-carboxamides have been documented as kinase inhibitor scaffolds in multiple patent families, including substituted pyridazine carboxamide compounds claimed as ALK and c-Met inhibitors with IC₅₀ values below 100 nM for optimized analogs [1]. The N1-methyl-6-oxo core of the target compound presents two hydrogen bond acceptor sites (the 6-oxo carbonyl and the pyridazine N2 nitrogen) capable of engaging the kinase hinge region, while the 3,4-dichlorophenyl carboxamide extends toward the solvent-exposed or allosteric pocket region. The compact dimensions (MW <300) and favorable logP (~2.8) make this compound an attractive starting point for fragment growth or structure-based optimization in kinase drug discovery programs [2].

Metabolic Stability Assessment: Use as a Reference Probe for CYP3A4 Interaction Studies

While direct CYP inhibition data for the target compound is not publicly available from verified sources, the 3,4-dichlorophenyl moiety and the pyridazinone core are structural features known to engage cytochrome P450 enzymes [1]. This compound can serve as a structurally defined probe in hepatic microsome stability panels where the goal is to compare the metabolic liability of different dichlorophenyl regioisomers (3,4- vs. 2,5- vs. 2,4-) on an otherwise identical scaffold. When performing such head-to-head microsomal stability comparisons, procurement of all three regioisomers from the same supplier batch ensures that observed differences in intrinsic clearance are attributable solely to chlorine substitution pattern and not to variations in purity or synthetic route [1].

Antimicrobial Discovery: Screening Against Gram-Negative Bacterial Panels

The pyridazine-3-carboxamide scaffold has demonstrated antibacterial activity in published studies, with optimized derivatives showing MIC values as low as 0.49–3.9 μg/mL against bacterial strains [1]. The 3,4-dichlorophenyl substitution pattern has been independently associated with potent anti-staphylococcal activity (MIC = 0.25 μg/mL for a 3,4-dichlorophenyl-containing lead in a related chemical series) [2]. While direct antibacterial data for CAS 1040662-05-2 remain unavailable from primary peer-reviewed sources, the convergence of a validated antibacterial scaffold with a privileged antimicrobial substitution pattern supports its inclusion in phenotypic screening cascades targeting multidrug-resistant Gram-positive and Gram-negative pathogens. Procurement for this application should be accompanied by a request for purity certification (≥95% by HPLC) to ensure that any observed antimicrobial activity is attributable to the parent compound rather than impurities [1][2].

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